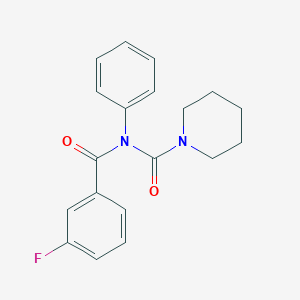

![molecular formula C12H12FLiO4 B2775431 Lithium;3-fluoro-4-[(2-methylpropan-2-yl)oxycarbonyl]benzoate CAS No. 2287301-58-8](/img/structure/B2775431.png)

Lithium;3-fluoro-4-[(2-methylpropan-2-yl)oxycarbonyl]benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium;3-fluoro-4-[(2-methylpropan-2-yl)oxycarbonyl]benzoate is a useful research compound. Its molecular formula is C12H12FLiO4 and its molecular weight is 246.16. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

pH-independent Fluorescent Chemosensor for Lithium Ion Sensing

A novel approach to lithium ion sensing has been developed through the design and synthesis of a lithium fluoroionophore and its derivative. These compounds, known as KLI-1 and KLI-2, demonstrate high selectivity for Li+ ions, showcasing no response to major biological interfering cations or pH changes in a range from pH 3-10. The fluoroionophores employ a tetramethyl "blocking subunit" with a 14-crown-4 as a Li+-selective binding site and 4-methylcoumarin as a fluorophore, enabling quantitative measurements of lithium in clinical samples (Citterio et al., 2007).

Stable Solid-Electrolyte-Interphase Layer in Lithium Metal Batteries

Research into carbonate-based lithium metal batteries has identified the electron-donating nature of the methyl group in toluene as a co-solvent that shifts the reduction priority, resulting in a more uniform and rigid solid-electrolyte-interphase (SEI) layer. This contributes to long-term cyclability and safety, addressing dendritic growth and the formation of a nonuniform SEI layer (Yoo et al., 2018).

Electrochemically and Thermally Stable Lithium Salts

New lithium salts, including lithium bis[tetrafluoro-1,2-benzene-diolato(2-)-O,O']borate and lithium bis[3-fluoro-1,2-benzenediolato(2-)-O,O']borate, have been synthesized and analyzed for their application in lithium batteries. These salts demonstrate increased electrochemical windows and stability, attributed to the electron-withdrawing effects of fluorine (Barthel et al., 1996).

Asymmetric Synthesis of α-Fluoroalkyl Amino Compounds

A methodology has been developed for the asymmetric addition reactions between α-lithium derivatives of enantiomerically pure sulfoxides and N-(p-methoxyphenyl)aldimines, yielding α-fluoroalkyl β-sulfinylamines. This process facilitates the preparation of enantiomerically pure α-fluoroalkylalkylamines and α-fluoroalkyl-β-hydroxyalkylamines, pivotal for biomedicinal applications (Bravo et al., 1998).

High Rate and Stable Cycling of Lithium Metal Anode

The use of highly concentrated electrolytes composed of ether solvents and lithium bis(fluorosulfonyl)imide salt has been shown to enable high-rate cycling of a lithium metal anode at high Coulombic efficiency without dendrite growth. This advancement could lead to practical applications for lithium metal anodes in rechargeable batteries, enhancing their safety and efficiency (Qian et al., 2015).

Properties

IUPAC Name |

lithium;3-fluoro-4-[(2-methylpropan-2-yl)oxycarbonyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO4.Li/c1-12(2,3)17-11(16)8-5-4-7(10(14)15)6-9(8)13;/h4-6H,1-3H3,(H,14,15);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXSPKCWCQCMDNS-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(C)(C)OC(=O)C1=C(C=C(C=C1)C(=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FLiO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-bromothiophene-2-carboxamide](/img/structure/B2775352.png)

![2-((4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methyl)quinazolin-4(3H)-one oxalate](/img/structure/B2775353.png)

![Spiro[3H-indene-2,3'-pyrrolidine]-1-one;hydrochloride](/img/structure/B2775354.png)

![ethyl N-[(1S,2R)-2-(aminomethyl)-1-(4-methoxyphenyl)-3-methylbutyl]carbamate](/img/structure/B2775355.png)

![3-(1-{3-[4-(Trifluoromethyl)phenyl]propanoyl}pyrrolidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2775357.png)

![Lithium;2-[2-(diethylamino)ethyl]-1,3-thiazole-4-carboxylate](/img/structure/B2775358.png)

![5-methyl-N-(1,3-thiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2775359.png)

![N-(2-chlorophenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2775363.png)

![ethyl 2-(8-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)

![2-[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B2775369.png)